(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid
CAS No.: 1428243-24-6
Cat. No.: VC3028128
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1428243-24-6 |
---|---|
Molecular Formula | C15H19NO4 |
Molecular Weight | 277.31 g/mol |
IUPAC Name | (3R,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13+/m1/s1 |
Standard InChI Key | LKPALAXKZXXURJ-OLZOCXBDSA-N |
Isomeric SMILES | CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
SMILES | CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that features a benzyloxycarbonyl group and an ethyl substituent. This compound is characterized by its specific stereochemistry at the 3 and 4 positions, which contributes to its potential biological activity, making it of interest in medicinal chemistry .
Synonyms and Related Compounds
Synonyms | Description |
---|---|
(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid | Contains a benzyloxy group enhancing lipophilicity |
(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | Methyl group may influence steric hindrance |
(3R,4S)-1-(Acetoxy)carbonyl-4-ethylpyrrolidine-3-carboxylic acid | Acetoxy group provides different reactivity |
Synthesis and Preparation
The synthesis of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid involves several chemical reactions that maintain its stereochemical integrity. These methods are crucial for the efficient production of the compound for various applications in drug development and synthesis .
Potential as an Enzyme Inhibitor or Receptor Modulator
The biological activity of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid has been explored in the context of its potential as an enzyme inhibitor or receptor modulator. The compound's chirality may influence its binding affinity and selectivity towards biological targets.
Interaction Studies
Interaction studies focus on how this compound interacts with various biological targets, including enzymes and receptors. Techniques such as structure-activity relationship studies are crucial for understanding the therapeutic potential and mechanism of action of the compound.
Dicyclohexylamine Salt
A related compound is the dicyclohexylamine salt of (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid, which has a CAS number of 2095311-49-0. This salt has a molecular formula of C27H42N2O4 and a molecular weight of 458.63338 g/mol .
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